8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a cyano group at the 3rd position.
Preparation Methods
The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes a one-pot tandem cyclization/bromination process. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo-pyridine ring is promoted by the subsequent bromination .
Chemical Reactions Analysis
8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Radical Reactions: Functionalization via radical reactions is also possible, often involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common reagents used in these reactions include TBHP, iodine, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of tuberculosis and other infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways essential for bacterial survival .
Comparison with Similar Compounds
8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds such as:
8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a cyano group, which can influence its reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H |
InChI Key |
UVZIWQMDKUZRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.